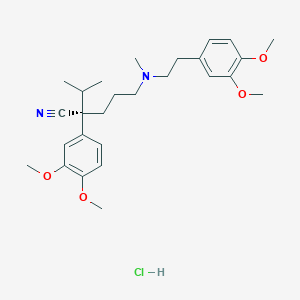

(S)-Verapamil hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPXTMNIUCOSY-YCBFMBTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36622-28-3 | |

| Record name | (-)-Verapamil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36622-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verapamil hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036622283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-[3-cyano-3-(3,4-dimethoxyphenyl)hex-6-yl][2-(3,4-dimethoxyphenyl)ethyl]methylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERAPAMIL HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5002H7B3FO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Verapamil Hydrochloride: A Stereospecific Examination of its Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil (B1683045), a phenylalkylamine derivative, is a widely utilized calcium channel blocker in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] Marketed as a racemic mixture, it comprises equal parts of the (S)- and (R)-enantiomers.[4] However, these stereoisomers exhibit distinct pharmacological and pharmacokinetic properties, with the (S)-enantiomer being significantly more potent in its primary therapeutic action.[5][6][7] This technical guide provides a comprehensive overview of the stereospecific effects of (S)-Verapamil hydrochloride, focusing on its differential pharmacology, pharmacokinetics, and underlying mechanisms of action. Detailed experimental protocols for chiral separation and analysis are also presented to facilitate further research in this area.

Stereoselective Pharmacodynamics

The therapeutic efficacy of racemic verapamil is predominantly attributed to the (S)-enantiomer due to its greater potency in blocking L-type calcium channels.[6][8] This stereoselectivity is evident in various cardiovascular effects.

(S)-Verapamil is approximately 20 times more potent than (R)-Verapamil in its negative dromotropic effects on atrioventricular (AV) node conduction, as evidenced by the prolongation of the PR interval in the surface ECG.[7][9] In contrast, (R)-verapamil has been shown to cause a more significant reduction in mean arterial pressure compared to the (S)-enantiomer at therapeutic concentrations.[7][9]

The inhibitory potency of verapamil enantiomers also differs depending on the specific agonist and tissue. For instance, KCl- and clonidine-induced contractions in rabbit aortic rings are inhibited in a stereoselective manner, with the (S)-isomer being more potent.[10] However, the inhibition of norepinephrine- or phenylephrine-induced contractions is not stereoselective.[10] In rat aorta and colon, the order of potency for relaxing KCl-induced contractions is (S)-Verapamil > (R)-Verapamil.[11] Interestingly, (R)-Verapamil shows selectivity for the colon, suggesting its potential as an intestinal selective calcium entry blocker.[11]

While the primary mechanism of action is the blockade of L-type calcium channels, verapamil also interacts with other ion channels, including Kv voltage-gated potassium channels.[2] Furthermore, verapamil is an inhibitor of the P-glycoprotein (P-gp) drug efflux pump.[4][8] Notably, both (S)- and (R)-verapamil are equally effective in modulating drug transport by P-glycoprotein, indicating a lack of stereoselectivity in this interaction.[12]

Quantitative Pharmacodynamic Data

| Parameter | (S)-Verapamil | (R)-Verapamil | Reference |

| Negative Dromotropic Effect Potency Ratio (PR Interval Prolongation) | ~20 | 1 | [7][9] |

| Negative Inotropic Effect (Human Ventricular Strips, IC50) | 0.4 µM | 3 µM | [13] |

| Relaxation of KCl-induced contractions in Rat Aorta (Potency Order) | More Potent | Less Potent | [11] |

| Relaxation of KCl-induced contractions in Rat Colon (Potency Order) | More Potent | Less Potent | [11] |

| P-glycoprotein Inhibition | Equally Effective | Equally Effective | [12] |

Stereoselective Pharmacokinetics

The disposition of verapamil enantiomers in the body is also stereoselective, leading to different plasma concentrations of (S)- and (R)-Verapamil after oral administration of the racemate.[5][14] This is primarily due to stereoselective first-pass metabolism in the liver.[14]

In humans, after oral administration, the plasma concentration of (R)-verapamil is typically higher than that of (S)-verapamil, with a reported ratio of about 5:1.[9] This is because (S)-verapamil undergoes more extensive first-pass metabolism.[15] Consequently, the bioavailability of (S)-verapamil is lower than that of (R)-verapamil.[15]

In contrast, studies in rats have shown that the apparent oral bioavailability of (S)-verapamil is greater than that of (R)-verapamil.[14] This highlights species-specific differences in stereoselective metabolism.

Quantitative Pharmacokinetic Data (Human)

| Parameter | (S)-Verapamil | (R)-Verapamil | Reference |

| Systemic Clearance (Intravenous) | Substantially Higher | Lower | [15] |

| Apparent Oral Bioavailability | Substantially Less | Higher | [15] |

| Plasma Protein Binding (fu) | 0.11 | 0.064 | [15] |

| Plasma Concentration Ratio (Oral Racemate) | 1 | ~5 | [9] |

Experimental Protocols

Accurate assessment of the stereospecific effects of verapamil relies on robust methods for the chiral separation and quantification of its enantiomers. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most commonly employed techniques.

Chiral Separation of Verapamil Enantiomers by HPLC

This protocol provides a general framework for the enantioselective analysis of verapamil in biological matrices. Specific parameters may require optimization based on the available instrumentation and sample type.

a. Sample Preparation (Solid Phase Extraction - SPE)

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the plasma sample (pre-treated with an internal standard such as propranolol) onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes with an appropriate organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

b. Chromatographic Conditions

-

Chiral Column: A core-shell isopropyl carbamate (B1207046) cyclofructan 6 column (e.g., LarihcShell-P) is a modern option offering rapid and efficient separation.[16] Other suitable columns include Chiralcel OJ, Chiralpak AD, and Chiralcel OD-R.[17]

-

Mobile Phase: A polar organic mobile phase is often used. An example composition is acetonitrile/methanol/trifluoroacetic acid/triethylamine (e.g., 98:2:0.05:0.025, v/v/v/v).[16]

-

Flow Rate: Typically around 0.5 - 1.0 mL/min.

-

Detection: Fluorescence detection is commonly used with excitation and emission wavelengths set at approximately 280 nm and 313 nm, respectively.[16]

-

Elution Order: The elution order of the enantiomers depends on the specific chiral stationary phase and mobile phase used. For example, with a LarihcShell-P column, (S)-(-)-verapamil elutes before (R)-(+)-verapamil.[16]

Chiral Separation of Verapamil Enantiomers by Capillary Electrophoresis (CE)

CE offers an alternative approach for the enantioseparation of verapamil.

a. Sample Preparation

-

Serum samples can be prepared by liquid-liquid extraction with hexane (B92381) at a pH of 9. The organic layer is then evaporated and the residue is reconstituted in the CE buffer.

b. Electrophoretic Conditions

-

Chiral Selector: Cyclodextrins (CDs) are commonly used as chiral selectors. Heptakis(2,3,6-tri-O-methyl)-β-CD (TM-β-CD) has been identified as an effective selector.[1]

-

Background Electrolyte (BGE): The composition of the BGE, including buffer type, pH, and concentration of the chiral selector, needs to be optimized for optimal resolution.

-

Voltage: A high separation voltage is typically applied.

-

Detection: UV detection at an appropriate wavelength is commonly used.

-

Migration Order: The migration order depends on the interaction between the enantiomers and the chiral selector. With TM-β-CD, R-Verapamil has been reported to migrate before S-Verapamil.[1]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of verapamil is the blockade of voltage-dependent L-type calcium channels.[2][18][19] These channels are crucial for muscle contraction and are abundant in cardiac and vascular smooth muscle cells.[8]

By inhibiting the influx of calcium ions into these cells, verapamil exerts several key effects:

-

Negative Inotropic Effect: Reduced calcium influx into myocardial cells leads to a decrease in the force of heart muscle contraction.[19]

-

Negative Chronotropic and Dromotropic Effects: Inhibition of calcium channels in the sinoatrial (SA) and atrioventricular (AV) nodes slows the heart rate and conduction of electrical impulses.[19]

-

Vasodilation: Relaxation of vascular smooth muscle due to decreased intracellular calcium results in the widening of blood vessels, leading to reduced blood pressure.[2]

The stereoselectivity of verapamil's pharmacological effects arises from the differential binding of the (S)- and (R)-enantiomers to the L-type calcium channel. The (S)-enantiomer exhibits a higher affinity for the channel, resulting in its greater potency.

Caption: Mechanism of action of Verapamil enantiomers on L-type calcium channels.

Interaction with P-glycoprotein

Verapamil is a well-known inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells and influences the pharmacokinetics of many drugs.[20][21] Verapamil can increase the intracellular concentration of P-gp substrates by inhibiting their efflux.[20] Interestingly, this inhibitory effect on P-gp is not stereoselective, with both (S)- and (R)-verapamil demonstrating similar potency.[12]

Caption: Non-stereoselective inhibition of P-glycoprotein by Verapamil enantiomers.

Conclusion

The pharmacological and pharmacokinetic profiles of verapamil are markedly stereospecific. The (S)-enantiomer is the primary contributor to the therapeutic calcium channel blocking effects, exhibiting significantly greater potency than the (R)-enantiomer. Conversely, the disposition of the enantiomers is also stereoselective, leading to different plasma concentrations after oral administration of the racemate. A thorough understanding of these stereospecific effects is crucial for optimizing therapeutic strategies and for the design of future drug development studies. The provided experimental protocols offer a foundation for researchers to accurately investigate the distinct properties of each verapamil enantiomer.

References

- 1. Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization - ProQuest [proquest.com]

- 2. Verapamil - Wikipedia [en.wikipedia.org]

- 3. google.com [google.com]

- 4. Verapamil (Hydrochloride) | Cell Signaling Technology [cellsignal.com]

- 5. Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. researchgate.net [researchgate.net]

- 10. Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Actions of R- and S-verapamil and nifedipine on rat vascular and intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Relationship between the stereoselective negative inotropic effects of verapamil enantiomers and their binding to putative calcium channels in human heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of the enantiomers of verapamil after intravenous and oral administration of racemic verapamil in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of (+)-, (-)- and (+/-)-verapamil after intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Chiral separation of verapamil and some of its metabolites by HPLC and CE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Verapamil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 19. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]

- 20. P-glycoprotein system as a determinant of drug interactions: the case of digoxin-verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Stereoselective Activity of Verapamil Enantiomers: (S)-Verapamil hydrochloride vs. (R)-Verapamil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil (B1683045), a phenylalkylamine derivative, is a widely used calcium channel blocker for the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. Commercially available verapamil is a racemic mixture of two enantiomers, (S)-Verapamil and (R)-Verapamil. These stereoisomers, while chemically identical in composition, exhibit significant differences in their pharmacological activity, potency, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the differential activities of (S)-Verapamil hydrochloride and (R)-Verapamil, offering valuable insights for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Pharmacological Profile: A Tale of Two Enantiomers

The primary mechanism of action for verapamil is the blockade of L-type voltage-gated calcium channels, which are crucial for calcium influx into cardiac and vascular smooth muscle cells. However, the two enantiomers display marked stereoselectivity in their interaction with these channels and other biological targets.

(S)-Verapamil is the more potent enantiomer concerning its effects on the heart's conduction system. It exhibits a significantly greater negative dromotropic effect, meaning it is more effective at slowing the conduction of electrical impulses through the atrioventricular (AV) node.[1][2][3] This property makes (S)-Verapamil the primary contributor to the antiarrhythmic effects of racemic verapamil.

(R)-Verapamil , on the other hand, demonstrates a more pronounced effect on the vasculature. It is a more potent vasodilator and contributes more significantly to the reduction of mean arterial pressure.[3] This suggests a degree of stereoselectivity in the interaction of verapamil with L-type calcium channels in different tissues.

Beyond their primary target, verapamil enantiomers have been shown to interact with other ion channels and receptors, contributing to their overall pharmacological profile and potential side effects. These off-target activities also exhibit stereoselectivity.

Quantitative Comparison of Pharmacological Activity

The following tables summarize the available quantitative data on the differential activity of (S)-Verapamil and (R)-Verapamil.

Table 1: Potency on Cardiovascular Parameters

| Parameter | (S)-Verapamil | (R)-Verapamil | Fold Difference (S vs. R) | Reference |

| Negative Dromotropic Effect (AV Node Conduction) | More Potent | Less Potent | ~20-fold | [2][3] |

| Reduction in Mean Arterial Pressure (MAP) | Less Potent | More Potent | - | [3] |

| Negative Chronotropic Effect (Sinus Rhythm) | More Potent | Less Potent | 3 to 4-fold | [1] |

Table 2: Off-Target Ion Channel Activity

| Target | (S)-Verapamil | (R)-Verapamil | Parameter | Value | Reference |

| HERG K+ Channel | - | - | IC50 | 143.0 nmol/L (racemic) | [4][5][6] |

| Muscarinic Receptor | Ki = 5.3 µM | Ki = 11.4 µM | Ki | - | [7] |

| Ryanodine (B192298) Receptor | - | - | IC50 | ~8 µM (racemic) | [8] |

| Sodium Channels | Exhibits effects at higher concentrations | Exhibits effects at higher concentrations | - | - | [9] |

Table 3: Stereoselective Pharmacokinetics in Humans (Oral Administration)

| Parameter | (S)-Verapamil | (R)-Verapamil | Reference |

| Oral Bioavailability | Lower | Higher | [3] |

| Systemic Clearance | Higher | Lower | [10][11] |

| Plasma Concentration Ratio (R:S) | - | 5:1 | [3] |

Signaling Pathways

The differential effects of (S)- and (R)-Verapamil stem from their stereoselective interaction with L-type calcium channels and the subsequent modulation of downstream signaling cascades.

Cardiomyocyte Signaling

In cardiomyocytes, the blockade of L-type calcium channels by verapamil, predominantly by the (S)-enantiomer, leads to a reduction in intracellular calcium concentration. This has several downstream consequences:

-

Reduced Contractility (Negative Inotropy): Lower intracellular calcium leads to decreased binding of calcium to troponin C, resulting in reduced actin-myosin cross-bridge formation and a weaker force of contraction.

-

Altered Gene Expression: The reduction in calcium influx can affect calcium-dependent signaling pathways, such as the Calmodulin/Calcineurin and CaMKII pathways, which are involved in the regulation of cardiac gene expression and hypertrophy.

Vascular Smooth Muscle Signaling

In vascular smooth muscle cells, the blockade of L-type calcium channels, with a more significant contribution from (R)-Verapamil, also reduces intracellular calcium. This leads to:

-

Vasodilation: The decrease in intracellular calcium inhibits the calcium/calmodulin-dependent activation of myosin light chain kinase (MLCK). This results in reduced phosphorylation of the myosin light chain, leading to smooth muscle relaxation and vasodilation.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the differential activities of (S)- and (R)-Verapamil.

Radioligand Binding Assay for L-type Calcium Channels

Objective: To determine the binding affinity (Ki) of (S)- and (R)-Verapamil for L-type calcium channels.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a tissue source rich in L-type calcium channels (e.g., rat cardiac ventricles or cerebral cortex). This typically involves homogenization followed by differential centrifugation to obtain a microsomal fraction.[12]

-

Radioligand: Use a radiolabeled ligand that specifically binds to the L-type calcium channel, such as [³H]PN200-110.

-

Binding Assay: Incubate the prepared membranes with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled (S)-Verapamil or (R)-Verapamil.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand using rapid vacuum filtration through glass fiber filters.[12]

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competing enantiomer. Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[12]

In Vitro Vascular Contractility Assay

Objective: To assess the vasorelaxant potency of (S)- and (R)-Verapamil on isolated arterial rings.

Methodology:

-

Tissue Preparation: Isolate arterial segments (e.g., rat thoracic aorta) and cut them into rings.[13][14][15][16][17]

-

Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C. Connect the rings to an isometric force transducer to record changes in tension.

-

Pre-contraction: Induce a sustained contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine (B352888) or high potassium solution).

-

Drug Application: Once a stable contraction is achieved, cumulatively add increasing concentrations of (S)-Verapamil or (R)-Verapamil to the organ bath.

-

Data Recording: Record the relaxation response as a percentage of the pre-induced contraction.

-

Data Analysis: Construct concentration-response curves and determine the EC50 value (the concentration of the enantiomer that produces 50% of the maximal relaxation).

Patch-Clamp Electrophysiology on AV Node Cells

Objective: To measure the inhibitory effect of (S)- and (R)-Verapamil on L-type calcium currents in isolated AV node cells.

Methodology:

-

Cell Isolation: Isolate single AV node cells from an animal model (e.g., rabbit heart) using enzymatic digestion.[1][18][19]

-

Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record L-type calcium currents (ICa,L). The external solution should be designed to isolate ICa,L (e.g., containing blockers for sodium and potassium channels), and the internal pipette solution should contain appropriate ions and buffers.[1][18][19]

-

Voltage Protocol: Apply a voltage-clamp protocol to elicit ICa,L. This typically involves holding the cell at a negative potential and then applying depolarizing voltage steps.

-

Drug Perfusion: After recording baseline currents, perfuse the cell with a solution containing a known concentration of (S)-Verapamil or (R)-Verapamil.

-

Data Recording: Record the ICa,L in the presence of the drug.

-

Data Analysis: Measure the peak ICa,L amplitude before and after drug application to determine the percentage of current inhibition. Construct concentration-inhibition curves to determine the IC50 value for each enantiomer.

Conclusion

The pharmacological activity of verapamil is highly stereoselective. (S)-Verapamil is the more potent enantiomer for its cardiac effects, particularly the slowing of AV node conduction, making it the primary contributor to the antiarrhythmic properties of the racemic mixture. In contrast, (R)-Verapamil exhibits greater activity in causing vasodilation and reducing blood pressure. These differences are a consequence of their stereoselective interactions with L-type calcium channels in different tissues and their distinct pharmacokinetic profiles. A thorough understanding of these stereoselective properties is crucial for optimizing the therapeutic use of verapamil and for the development of new, more targeted cardiovascular drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation of the nuanced pharmacology of verapamil enantiomers.

References

- 1. benchchem.com [benchchem.com]

- 2. Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Verapamil interaction with the muscarinic receptor: stereoselectivity at two sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct binding of verapamil to the ryanodine receptor channel of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of verapamil on rapid Na channel-dependent action potentials of K+-depolarized ventricular fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Disposition and pharmacologic effects of R/S-verapamil in patients with chronic atrial fibrillation: an investigation comparing single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. arpi.unipi.it [arpi.unipi.it]

- 14. m.youtube.com [m.youtube.com]

- 15. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells [arpi.unipi.it]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

(S)-Verapamil Hydrochloride as a P-glycoprotein Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical transmembrane efflux pump that plays a pivotal role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of a wide array of drugs.[1] Its ability to actively transport xenobiotics out of cells limits the efficacy of many therapeutic agents. Verapamil (B1683045), a calcium channel blocker, is a well-established first-generation P-gp inhibitor.[2][3] This technical guide provides an in-depth analysis of the (S)-enantiomer of Verapamil hydrochloride and its function as a P-glycoprotein inhibitor, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. While both enantiomers of verapamil interact with P-gp, they can exhibit different potencies and effects.[4][5]

Mechanism of Action

(S)-Verapamil hydrochloride inhibits P-glycoprotein function primarily through direct interaction with the transporter. The binding of (S)-Verapamil to P-gp is a complex process that can lead to both inhibition of substrate transport and, under certain conditions, modulation of the transporter's ATPase activity.

Direct Inhibition of Efflux: (S)-Verapamil acts as a competitive or non-competitive inhibitor of P-gp, depending on the substrate .[6] It binds to one or more sites within the transmembrane domains of P-gp, which may overlap with the binding sites of other P-gp substrates.[7] This binding interferes with the conformational changes necessary for the translocation of substrates across the cell membrane, leading to their intracellular accumulation.

Modulation of ATPase Activity: The interaction of verapamil with P-gp is known to be biphasic, suggesting the presence of at least two distinct binding sites—a high-affinity and a low-affinity site.[8][9] At lower concentrations, verapamil can stimulate P-gp's ATPase activity, while at higher concentrations, it becomes inhibitory.[8] This complex interaction highlights the dual role of verapamil as both a substrate and an inhibitor of P-gp.

Effects on P-gp Expression: Beyond its immediate inhibitory effects, verapamil has been shown to influence the expression levels of P-gp. Some studies have reported that verapamil can lead to a decrease in P-gp expression in certain cancer cell lines, potentially through transcriptional or post-transcriptional mechanisms.[10][11] Conversely, other studies have observed an upregulation of P-gp expression in response to verapamil in specific cell types like dendritic cells and macrophages, suggesting a cellular response to the blockade of this transporter.[12]

Signaling and Interaction Pathway

The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by (S)-Verapamil.

Caption: P-gp mediated drug efflux and its inhibition by (S)-Verapamil.

Quantitative Data on P-glycoprotein Inhibition

The inhibitory potency of verapamil is typically quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the experimental system, including the cell line, the P-gp substrate used, and the specific assay conditions.

| Inhibitor | Cell Line / System | Substrate | IC50 (µM) | Reference |

| Verapamil | MCF7R | Rhodamine 123 | 2.5 ± 0.3 | [13] |

| Verapamil | P-gp vesicles | - | 3.9 | [14] |

| Verapamil | Human T-lymphocytes | - | ≥2 | [14] |

| Verapamil | L-MDR1 | Digoxin | 1.1 | [15] |

| Norverapamil | L-MDR1 | Digoxin | 0.3 | [15] |

Note: Data for (S)-Verapamil specifically is often not delineated from racemic verapamil in all studies. Norverapamil, a major metabolite, also demonstrates potent P-gp inhibitory activity.

The kinetics of verapamil's interaction with P-gp's ATPase activity also provide quantitative insights into its mechanism.

| Parameter | Value | Conditions | Reference |

| Km (for activation) | 1.9 ± 0.5 µM | Mouse P-gp, saturating ATP | [8][9] |

| Ki (for inhibition) | 214 ± 52 µM | Mouse P-gp, saturating ATP | [8] |

| Vmax (activation) | 1623 ± 97 nmol/min/mg | Mouse P-gp, saturating ATP | [8] |

Experimental Protocols

Detailed methodologies for common in vitro assays to determine P-gp inhibition are provided below.

Calcein-AM Accumulation Assay

This assay measures the function of P-gp by quantifying the efflux of a fluorescent substrate, Calcein-AM. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an accumulation of fluorescent calcein (B42510) within the cells.

Workflow Diagram:

Caption: General workflow for the Calcein-AM P-gp inhibition assay.

Detailed Methodology:

-

Cell Preparation: Seed P-gp overexpressing cells (e.g., K562/MDR, MDCKII-MDR1) in a 96-well, black, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well. Incubate overnight at 37°C with 5% CO₂.[16]

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution of the inhibitor in serum-free medium or assay buffer at 2x the final desired concentrations.

-

Inhibitor Pre-incubation: Remove the culture medium from the wells and add 50 µL of the 2x inhibitor solutions to the respective wells. Include wells with a positive control inhibitor (e.g., racemic verapamil) and a vehicle control. Incubate at 37°C for 30-60 minutes.[16]

-

Calcein-AM Staining: Prepare a 2x working solution of Calcein-AM (typically 0.5-1 µM) in the assay buffer. Add 50 µL of this solution to each well, resulting in a 1x final concentration of both the inhibitor and Calcein-AM.[17]

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[16]

-

Fluorescence Measurement:

-

Plate Reader: Wash the cells twice with ice-cold PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.[16]

-

Flow Cytometry: Gently detach the cells, transfer to FACS tubes, wash with ice-cold PBS, and resuspend. Analyze the fluorescence in the appropriate channel (e.g., FITC).[16]

-

-

Data Analysis: Calculate the percentage of P-gp inhibition using the formula: % Inhibition = [(Fluorescenceinhibitor - FluorescenceMDR_cells) / (Fluorescenceparental_cells - FluorescenceMDR_cells)] x 100.[16] Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Rhodamine 123 Accumulation Assay

Similar to the Calcein-AM assay, this method uses another fluorescent P-gp substrate, Rhodamine 123, to assess P-gp activity.

Detailed Methodology:

-

Cell Preparation: Culture P-gp overexpressing cells (e.g., MCF7R) to confluency.

-

Assay Procedure: For IC50 determination, incubate cells at 37°C with a fixed concentration of Rhodamine 123 (e.g., 5.25 µM) for 30 minutes in the presence of varying concentrations of this compound or a control.[13]

-

Washing: After incubation, wash the cells thoroughly with ice-cold PBS to remove extracellular dye.

-

Quantification: Lyse the cells and quantify the intracellular Rhodamine 123 accumulation using spectrofluorimetry.

-

Data Analysis: Express the data as a percentage of Rhodamine 123 levels in control cells (without inhibitor). Determine the IC50 value by non-linear regression of the concentration-response curve.[13]

P-gp ATPase Activity Assay

This assay directly measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can modulate this activity.

Detailed Methodology:

-

Membrane Preparation: Use recombinant human P-gp membranes or membranes isolated from P-gp overexpressing cells.

-

Reaction Setup: In a 96-well plate, incubate a specific amount of P-gp membranes (e.g., 25 µg) with an assay buffer. Include a positive control (e.g., 200 µM verapamil for stimulation), a selective P-gp ATPase inhibitor (e.g., sodium orthovanadate), and a range of concentrations of (S)-Verapamil.

-

Initiation of Reaction: Start the reaction by adding MgATP (e.g., 5 mM) and incubate at 37°C for a defined period (e.g., 40 minutes).

-

Detection of Phosphate (B84403) Release: Stop the reaction and measure the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric method (e.g., Chifflet method) that forms a complex with molybdenum, which absorbs at 850 nm, or a luminescence-based assay system (e.g., Pgp-Glo™).[9]

-

Data Analysis: Calculate the change in luminescence or absorbance, which corresponds to the ATPase activity. Plot the activity against the inhibitor concentration to determine the stimulatory and inhibitory effects.

Conclusion

This compound is a potent inhibitor of P-glycoprotein, acting through direct binding to the transporter, which leads to the inhibition of substrate efflux and modulation of its ATPase activity. Furthermore, it may influence the long-term expression of P-gp. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals to investigate P-gp inhibition and its implications for overcoming multidrug resistance and understanding drug-drug interactions. The careful selection of experimental models and assays is crucial for the accurate characterization of P-gp inhibitors like (S)-Verapamil.

References

- 1. What kinds of substrates show P-glycoprotein-dependent intestinal absorption? Comparison of verapamil with vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 3. Inhibition of cell-mediated cytolysis and P-glycoprotein function in natural killer cells by verapamil isomers and cyclosporine A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)- and (S)-verapamil differentially modulate the multidrug-resistant protein MRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Pharmacological control of P-glycoprotein expression] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Verapamil induces upregulation of P-glycoprotein expression on human monocyte derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. 4.7. P-gp ATPase Activity Assay [bio-protocol.org]

(S)-Verapamil Hydrochloride in Multidrug Resistance Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-Verapamil hydrochloride's role in multidrug resistance (MDR) research. It details its mechanism of action, presents quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes key pathways and workflows.

Core Concepts in Multidrug Resistance and the Role of (S)-Verapamil

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1). These transporters function as efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.

Verapamil (B1683045), a calcium channel blocker, was one of the first compounds identified as an MDR reversal agent. It is a racemic mixture of two enantiomers, (R)-Verapamil and (S)-Verapamil. Research has shown that these enantiomers can have differential effects on various ABC transporters. This guide focuses on the (S)-isomer and its specific applications in MDR research.

Mechanism of Action of (S)-Verapamil

(S)-Verapamil primarily reverses MDR through the inhibition of ABC transporters. Its mechanisms include:

-

Direct Inhibition of P-glycoprotein (P-gp) : (S)-Verapamil can directly bind to P-gp, competitively inhibiting the binding and efflux of chemotherapeutic drugs. This leads to increased intracellular accumulation of the cytotoxic agents in resistant cells.

-

Modulation of Multidrug Resistance-Associated Protein 1 (MRP1) : Unlike its direct inhibitory effect on P-gp, (S)-Verapamil has a more complex interaction with MRP1. It has been shown to stimulate the MRP1-mediated transport of glutathione (B108866), which can lead to a decrease in cellular glutathione content. This depletion can, in turn, induce apoptosis in MRP1-overexpressing cells.[1][2][3]

-

Downregulation of P-gp Expression : Some studies suggest that verapamil can decrease the expression of P-gp at both the mRNA and protein levels, potentially through transcriptional or post-transcriptional mechanisms.[4][5]

-

Involvement of Signaling Pathways : Verapamil has been found to suppress the activation of the Src signaling pathway.[6] Src kinases can be involved in the regulation of MDR1 expression and cell survival pathways. By inhibiting Src, verapamil can lead to decreased expression of MDR1 and survivin, and increased expression of the pro-apoptotic protein Bim.[6]

Quantitative Data on (S)-Verapamil in MDR Reversal

The efficacy of (S)-Verapamil in reversing MDR is quantified through various in vitro assays. The following tables summarize key quantitative data from published studies.

Table 1: Potentiation of Chemotherapeutic Drug Cytotoxicity by Verapamil

| Cell Line | Chemotherapeutic Agent | Verapamil Concentration | Fold Reversal of Resistance | Reference |

| CHO-Adrr | Adriamycin | 10 µM | 15-fold | [7] |

| CEM/VCR 1000 | Epirubicin | 3 µg/mL | 10-fold | [8] |

| CEM/VCR 1000 | Epirubicin | 10 µg/mL | 19-fold | [8] |

| 2780AD, MCF7/AdrR, H69LX10 | Adriamycin | 6.6 µM | 10-12-fold | [9] |

| SGC-7901 | Doxorubicin (ADM) | 4.91 µg/mL | 6.77-fold | [10] |

Table 2: IC50 Values of Chemotherapeutic Agents in the Presence of Verapamil

| Cell Line | Chemotherapeutic Agent | Condition | IC50 (µM) | Reference |

| MGH-U1R | Doxorubicin | Doxorubicin alone | - | [11] |

| MGH-U1R | Doxorubicin | + 16 µg/mL Verapamil | Decreased by a factor of 2.5 | [11] |

| MGH-U1R | Doxorubicin | + 32 µg/mL Verapamil | Decreased by a factor of 2.5 | [11] |

| A2780/Taxol | Paclitaxel | + 10 µM Verapamil | 3.972 | [12] |

| NCI/ADR-RES | Doxorubicin | + 10 µM Verapamil | - | [12] |

Table 3: Effect of Verapamil on Drug Accumulation

| Cell Line | Fluorescent Substrate | Verapamil Concentration | Effect on Accumulation | Reference |

| 2780AD, MCF7/AdrR | Adriamycin | 6.6 µM | 2-fold increase | [9] |

| HCT15/CL02 | Rhodamine | - | 440% of control | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the MDR-reversing effects of (S)-Verapamil.

Cytotoxicity Assay (MTT Assay)

This assay assesses the ability of (S)-Verapamil to sensitize MDR cancer cells to chemotherapeutic agents.

Materials:

-

MDR and parental (sensitive) cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.[14]

-

Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent. Add the chemotherapeutic agent to the wells, with and without a fixed, non-toxic concentration of (S)-Verapamil. Include wells with (S)-Verapamil alone to assess its intrinsic cytotoxicity, and untreated wells as a control.

-

Incubation: Incubate the plates for 48-96 hours at 37°C in a humidified 5% CO₂ incubator.[14]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The fold reversal (FR) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of (S)-Verapamil.

Drug Accumulation Assay (Rhodamine 123 Efflux Assay using Flow Cytometry)

This assay measures the ability of (S)-Verapamil to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

Materials:

-

MDR and parental cancer cell lines

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Rhodamine 123

-

This compound

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.[11]

-

Inhibitor Pre-incubation: Aliquot the cell suspension into flow cytometry tubes. To the test samples, add (S)-Verapamil at the desired concentration. Include a "no inhibitor" control. Incubate the tubes at 37°C for 30-60 minutes.

-

Rhodamine 123 Loading: Add Rhodamine 123 to all tubes to a final concentration of 200 ng/mL.[15] Incubate for 20-60 minutes at 37°C, protected from light.[11][15]

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.[11]

-

Efflux: Resuspend the cell pellets in pre-warmed fresh medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for drug efflux.

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer, typically with an excitation wavelength of 488 nm and emission collected in the FL1 channel. An increase in Rhodamine 123 fluorescence in the presence of (S)-Verapamil indicates inhibition of P-gp-mediated efflux.

P-glycoprotein Expression Analysis (Western Blot)

This method is used to determine if (S)-Verapamil treatment alters the expression level of P-gp.

Materials:

-

MDR and parental cancer cell lines

-

This compound

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody against P-glycoprotein (e.g., C219)

-

Primary antibody against a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat MDR cells with (S)-Verapamil at the desired concentration for a specified period (e.g., 24, 48, 72 hours). Include an untreated control.

-

Protein Extraction: Lyse the cells using cold RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) from each sample on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the P-gp signal to the loading control (e.g., β-actin) to determine the relative change in P-gp expression.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to (S)-Verapamil in MDR research.

Caption: Mechanism of (S)-Verapamil in MDR reversal.

Caption: Experimental workflow for evaluating MDR reversal agents.

Conclusion

This compound continues to be a valuable tool in multidrug resistance research. Its multifaceted mechanism of action, involving direct transporter inhibition, modulation of co-factor transport, and influence on signaling pathways, provides a rich area for investigation. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at understanding and overcoming multidrug resistance in cancer. The differential activities of the verapamil enantiomers highlight the importance of stereochemistry in drug design and development for targeting MDR.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pnas.org [pnas.org]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. europeanreview.org [europeanreview.org]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ascopubs.org [ascopubs.org]

- 12. NVP‐TAE684 reverses multidrug resistance (MDR) in human osteosarcoma by inhibiting P‐glycoprotein (PGP1) function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for (S)-Verapamil Hydrochloride in P-glycoprotein (P-gp) Inhibition Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (S)-Verapamil hydrochloride as a P-glycoprotein (P-gp) inhibitor in in vitro assays.

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in drug absorption, distribution, and excretion. Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), as it actively transports a wide variety of chemotherapeutic agents out of the cells, reducing their intracellular concentration and efficacy.[1] Verapamil (B1683045), a calcium channel blocker, is a well-characterized inhibitor of P-gp and is often used as a reference compound in P-gp inhibition studies.[2][3] It can also decrease the expression of P-gp.[4] this compound is one of the enantiomers of verapamil. P-gp inhibition assays are essential for identifying and characterizing compounds that can reverse MDR or alter the pharmacokinetics of P-gp substrates.

Principle of the Assay

The most common method to assess P-gp inhibition is to measure the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein AM.[1][5] In cells overexpressing P-gp, these substrates are actively pumped out, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor like this compound, the efflux activity of P-gp is blocked, leading to an increased accumulation of the fluorescent substrate inside the cells and a corresponding increase in the fluorescence signal. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor, with lower values indicating greater potency.[1]

Quantitative Data: P-gp Inhibition by Verapamil

The following table summarizes the inhibitory potency of verapamil in various in vitro models. It is important to note that most studies use racemic verapamil.

| Inhibitor | Cell Line/System | IC50 (µM) | Reference |

| Verapamil | P-gp vesicles | 3.9 | [1] |

| Verapamil | Human T-lymphocytes | ≥2 | [1] |

Experimental Protocols

This section provides a detailed methodology for a cell-based P-gp inhibition assay using a fluorescent substrate.

1. Materials and Reagents

-

P-gp overexpressing cells (e.g., A2780/T, KB-V1, A2780-Pac-Res) and their parental sensitive cell line.[1][6]

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound

-

Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein AM)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader

2. Cell Culture

-

Culture the P-gp overexpressing and parental cell lines in their recommended growth medium in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells regularly to maintain them in the exponential growth phase.

3. P-gp Inhibition Assay (Rhodamine 123 Accumulation)

-

Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Pre-incubation with Inhibitor: Remove the culture medium from the wells and pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C.[1] Include a positive control (a known P-gp inhibitor like racemic verapamil) and a negative control (vehicle-treated cells).

-

Substrate Addition: Add the fluorescent P-gp substrate, Rhodamine 123, to each well at a final concentration of 0.3-1 µM.[5]

-

Incubation: Incubate the plate for a further period (e.g., 60-90 minutes) at 37°C, protected from light.[1]

-

Washing: After incubation, aspirate the medium containing the substrate and inhibitor, and wash the cells twice with ice-cold PBS to remove extracellular fluorescence.[1]

-

Fluorescence Measurement: Add 100 µL of PBS or cell lysis buffer to each well. Measure the intracellular fluorescence using a fluorescence microplate reader with appropriate excitation and emission wavelengths (for Rhodamine 123, typically ~485 nm excitation and ~530 nm emission).

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the fluorescence intensity of the treated wells to the vehicle-treated control wells.

-

Plot the percentage of fluorescence increase against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% increase in the intracellular accumulation of the fluorescent substrate compared to the control.[1]

-

Visualizations

.dot

Caption: Experimental workflow for the P-gp inhibition assay.

.dot

Caption: P-gp mediated drug efflux and its inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. USE-OF-VERAPAMIL-AS-A-POTENTIAL-P-GLYCOPROTEIN-INHIBITOR-IN-PATIENTS-WITH-REFRACTORY-EPILEPSY [aesnet.org]

- 4. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Application Notes and Protocols for (S)-Verapamil Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Verapamil hydrochloride, the S-enantiomer of the well-known calcium channel blocker verapamil, exhibits distinct and potent effects in vitro, particularly in the context of multidrug-resistant (MDR) cancer cells. Unlike its R-enantiomer, (S)-Verapamil has been shown to induce apoptosis in cells overexpressing Multidrug Resistance-Associated Protein 1 (MRP1) by stimulating the transport of glutathione (B108866) (GSH), leading to a significant depletion of intracellular GSH levels.[1][2][3][4] This unique mechanism of action makes this compound a valuable tool for studying MRP1 function, apoptosis, and for developing novel strategies to overcome multidrug resistance in cancer.

These application notes provide a comprehensive overview of the in vitro use of this compound, including detailed experimental protocols, quantitative data, and a visualization of its proposed signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the in vitro effects of this compound and its racemic mixture on various cell lines.

Table 1: In Vitro Efficacy of Verapamil and its Enantiomers

| Compound/Enantiomer | Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |

| (S)-Verapamil | MRP1-transfected BHK-21 | Cytotoxicity | 10 - 20 µM | Not Specified | Potent induction of cell death | [3][4] |

| (R)-Verapamil | MRP1-transfected BHK-21 | Cytotoxicity | Not Specified | Not Specified | No cytotoxicity observed | [5] |

| Racemic Verapamil | MRP1-transfected BHK-21 | Cytotoxicity | 10 - 20 µM | Not Specified | Cytotoxic | [5] |

| (S)-Verapamil | MRP1-transfected BHK-21 | Glutathione Depletion | Not Specified | Not Specified | Strong decrease in intracellular GSH | [2][3][4] |

| (R)-Verapamil | MRP1-transfected BHK-21 | Glutathione Depletion | Not Specified | Not Specified | No effect on intracellular GSH | [2] |

| Racemic Verapamil | K562/ADR (leukemia) | P-gp Expression | 15 µM | 72 hours | 3-fold decrease in P-gp expression | [6] |

| Racemic Verapamil | HCT116/VM46 (colon carcinoma) | P-gp Inhibition | 1 µM | Not Specified | Reversal of vinblastine (B1199706) resistance | |

| Racemic Verapamil | human MCF7/ADR (breast cancer) | P-gp Inhibition | 10 µM | 48 hours | Inhibition of P-gp | |

| Racemic Verapamil | HCT (colon cancer) | Proliferation | 1 - 500 µmol/L | 6 - 48 hours | Dose-dependent inhibition of proliferation | [7] |

| Racemic Verapamil | HEK293 (embryonic kidney) | Cytotoxicity | 3.13 - 200 µM | Not Specified | Dose-dependent growth inhibition | [8] |

Table 2: Effects of Verapamil on P-glycoprotein (P-gp) and MRP1 Function

| Compound | Target | Effect | Ki / IC50 | Cell Line / System | Reference |

| Racemic Verapamil | P-gp | Inhibition | Not Specified | HCT116/VM46, MCF7/ADR | |

| Racemic Verapamil | MRP1 | Inhibition of LTC4 transport | Ki = 1.2 µM (in presence of 1 mM GSH) | MRP1-transfected cell membrane vesicles | [9] |

| Racemic Verapamil | MRP1 | Stimulation of GSH transport | Apparent Km for GSH = 83 µM (in presence of 100 µM Verapamil) | MRP1-transfected cell membrane vesicles | [9] |

| (S)-Verapamil | MRP1 | Stimulation of GSH transport | Not Specified | MRP1-transfected BHK-21 | [2] |

| (R)-Verapamil | MRP1 | Inhibition of transport | Not Specified | MRP1-transfected BHK-21 | [3][4] |

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cytotoxicity and Apoptosis

This protocol details the methodology for evaluating the cytotoxic and apoptotic effects of this compound on MRP1-overexpressing cells.

1. Cell Culture:

-

Culture MRP1-overexpressing cells (e.g., MRP1-transfected BHK-21) and a corresponding control cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).

-

Replace the culture medium with the medium containing different concentrations of this compound. Include untreated cells as a control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 10-20 µM) for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Protocol 2: Measurement of Intracellular Glutathione (GSH) Depletion

This protocol describes how to measure the effect of this compound on intracellular GSH levels.

1. Cell Treatment:

-

Seed MRP1-overexpressing cells and control cells in a 6-well plate.

-

Treat the cells with this compound at various concentrations and for different time points (e.g., 0.5, 1, 2, 4 hours).

2. GSH Measurement:

-

Several commercial kits are available for measuring intracellular GSH. A common method involves using a fluorescent probe like monochlorobimane (B1663430) (MCB) or a colorimetric assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Using a fluorescent probe (e.g., MCB):

-

After treatment, wash the cells with PBS.

-

Incubate the cells with the fluorescent probe according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a fluorometer or a fluorescence microscope.

-

-

Using a colorimetric assay:

-

Lyse the cells to release intracellular contents.

-

Add the cell lysate to a reaction mixture containing DTNB.

-

Measure the absorbance at 412 nm.

-

-

Quantify the GSH concentration by comparing the results to a standard curve generated with known concentrations of GSH.

-

Express the results as a percentage of the intracellular GSH level in untreated control cells.

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. (R)- and (S)-verapamil differentially modulate the multidrug-resistant protein MRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro growth inhibition of human colonic tumor cells by Verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijstr.org [ijstr.org]

- 9. Verapamil stimulates glutathione transport by the 190-kDa multidrug resistance protein 1 (MRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-Verapamil Hydrochloride in Reversing Chemoresistance

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy. A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps.[1] These pumps actively remove a wide range of chemotherapeutic agents from cancer cells, reducing their intracellular concentration and thus their cytotoxic efficacy.[2]

(S)-Verapamil hydrochloride, the L-isomer of the calcium channel blocker Verapamil (B1683045), is a first-generation MDR modulator.[3] It has been shown to reverse chemoresistance by competitively inhibiting P-gp, thereby increasing the intracellular accumulation and effectiveness of anticancer drugs.[4][5] While its clinical application has been limited by the high concentrations required for efficacy, which often overlap with its cardiovascular effects, (S)-Verapamil remains a crucial tool in preclinical research for studying the mechanisms of MDR and for validating novel chemosensitizing strategies.[2][6] These notes provide an overview of effective concentrations and detailed protocols for its use in a research setting.

Mechanism of Action

The principal mechanism by which Verapamil reverses chemoresistance is through direct interaction with P-glycoprotein.[4] P-gp is an ATP-dependent efflux pump that recognizes and expels various structurally unrelated compounds, including many common chemotherapeutic drugs (e.g., doxorubicin, vincristine, paclitaxel). Verapamil competes with these drugs for binding to P-gp.[4] This competitive inhibition blocks the pump's ability to expel the anticancer agents, leading to their increased intracellular accumulation and restored cytotoxic effect.[3] Studies have also suggested that Verapamil may contribute to the downregulation of other resistance-associated proteins like MRP1 and may reduce glutathione (B108866) levels, further enhancing chemosensitivity.[7][8]

Caption: Mechanism of (S)-Verapamil in reversing P-gp-mediated chemoresistance.

Effective Concentrations of Verapamil for Reversing Chemoresistance

The effective concentration of Verapamil can vary significantly depending on the cancer cell line, the specific chemotherapeutic agent, and the level of P-gp expression. The following table summarizes concentrations cited in the literature. Note that many studies use racemic Verapamil, but the resistance-modifying activity has been shown to be non-stereospecific.[3]

| Cell Line | Chemotherapeutic Agent(s) | Verapamil Concentration | Observed Effect |

| Gastric Cancer (P-gp negative) | 5-FU, Doxorubicin, Cisplatin | 4.91 µg/mL (~10 µM) | Reversal of drug resistance.[9] |

| Human Leukemia (CEM/VCR 1000) | Epirubicin | 3 - 10 µg/mL (~6-20 µM) | 10 to 19-fold enhancement of epirubicin's antiproliferative effect.[10] |

| Pancreatic Cancer (L3.6plGres) | Gemcitabine | 50 µM | Significant reduction in P-gp expression and proliferation of SP cells.[5] |

| Drug-Resistant Cell Lines (2780AD, MCF7/AdrR, H69LX10) | Adriamycin (Doxorubicin) | 6.6 µM | 10 to 12-fold increase in sensitivity to Adriamycin.[3] |

| Doxorubicin-Resistant Myeloma | Doxorubicin | 100 ng/mL (~0.2 µM) | Reversal of drug resistance in vitro.[11] |

| Acute Myeloid Leukemia (HL-60) | N/A (used alone) | 50 µg/mL (~100 µM) | IC50 value; induced 77.7% apoptosis after 24 hours.[12] |

Note: Concentrations are often determined empirically for each cell system. It is recommended to perform a dose-response curve (from ~1 µM to 50 µM) to find the optimal non-toxic concentration for your specific application.

Experimental Protocols

The following are generalized protocols for assessing the efficacy of (S)-Verapamil in reversing chemoresistance in vitro.

Caption: General experimental workflow for assessing chemoresistance reversal.

This protocol determines the ability of (S)-Verapamil to restore the cytotoxic effect of a chemotherapeutic agent.

Materials:

-

Chemoresistant and parental (sensitive) cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO or PBS)[8]

-

Chemotherapeutic agent stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol (B130326) for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment Preparation: Prepare serial dilutions of the chemotherapeutic agent in culture medium. For each concentration, prepare two sets: one with the chemo-agent alone and one with the chemo-agent plus a fixed, non-toxic concentration of (S)-Verapamil (e.g., 10 µM). Include controls for untreated cells, cells treated with (S)-Verapamil alone, and vehicle controls.[9]

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared treatment media.

-

Incubation: Incubate the plate for a period equivalent to the known activity time of the chemo-agent (typically 48-72 hours).

-

Viability Assessment (MTT Example):

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves for the chemotherapeutic agent with and without (S)-Verapamil to determine the shift in the IC50 value. A significant decrease in the IC50 value in the presence of (S)-Verapamil indicates reversal of resistance.

This protocol measures whether (S)-Verapamil inhibits drug efflux, leading to higher intracellular concentrations of a fluorescent drug (like Doxorubicin) or a fluorescent P-gp substrate (like Rhodamine 123).

Materials:

-

Cell lines of interest

-

This compound

-

Fluorescent P-gp substrate (e.g., Doxorubicin, Rhodamine 123)

-

Flow cytometer

-

Fluorescence microscope (optional)

-

Ice-cold PBS

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 106 cells/mL.

-

Pre-incubation: Aliquot cells into flow cytometry tubes. Treat one set of tubes with an effective concentration of (S)-Verapamil (e.g., 10-50 µM) and another set with vehicle control. Incubate for 1 hour at 37°C.

-

Fluorescent Substrate Loading: Add the fluorescent substrate (e.g., 1 µM Rhodamine 123) to all tubes and incubate for another 60-90 minutes at 37°C, protected from light.

-

Stopping the Reaction: Stop the accumulation by adding 2 mL of ice-cold PBS to each tube and centrifuging the cells at 4°C.

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove extracellular fluorescence.

-

Flow Cytometry: Resuspend the final cell pellet in 500 µL of PBS and analyze immediately on a flow cytometer, measuring the mean fluorescence intensity (MFI).

-

Data Analysis: Compare the MFI of cells treated with the fluorescent substrate alone to those co-treated with (S)-Verapamil. A significant increase in MFI in the (S)-Verapamil-treated group indicates inhibition of efflux.[3][13]

Cancer stem-like cells often overexpress ABC transporters and can be identified as a "Side Population" (SP) due to their ability to efflux the DNA-binding dye Hoechst 33342. Verapamil is used as a control to block this efflux, causing the SP cells to retain the dye and merge with the main population, thus confirming their identity.

Materials:

-

Viable, single-cell suspension of tumor cells

-

Hoechst 33342 dye (e.g., 5 mg/mL stock)

-

This compound (e.g., 50 mM stock)

-

Propidium Iodide (PI) for dead cell exclusion

-

Flow cytometer with UV laser and dual-wavelength emission filters (e.g., 450/20 nm blue and 675 nm red)

Procedure:

-

Cell Preparation: Resuspend cells at 1 x 106 cells/mL in pre-warmed culture medium.

-

Labeling:

-

Test Sample: Add Hoechst 33342 dye to the cell suspension to a final concentration of 5 µg/mL.

-

Control Sample: In a separate tube, first add (S)-Verapamil to a final concentration of 50 µM, mix, and then add Hoechst 33342 to 5 µg/mL.[5]

-

-

Incubation: Incubate both tubes for 90 minutes at 37°C in a water bath, with intermittent mixing and protected from light.

-

Washing: After incubation, immediately place tubes on ice, add ice-cold PBS, and centrifuge at 4°C. Wash the cell pellet with cold PBS.

-

Staining for Viability: Resuspend the pellet in cold PBS containing 2 µg/mL PI.

-

Flow Cytometry: Analyze the cells using a flow cytometer equipped with a UV laser. Gate on the viable (PI-negative) cell population. Acquire data by plotting Hoechst blue versus Hoechst red fluorescence.

-

Data Analysis: The SP is the small, distinct population of cells that appears at the lower-left side of the main population in the test sample. This population should diminish or disappear in the control sample containing Verapamil. The percentage of SP cells can be quantified.[5][14]

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The activity of verapamil as a resistance modifier in vitro in drug resistant human tumour cell lines is not stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A randomised clinical study of verapamil in addition to combination chemotherapy in small cell lung cancer. West of Scotland Lung Cancer Research Group, and the Aberdeen Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. stemcell.com [stemcell.com]

- 9. europeanreview.org [europeanreview.org]